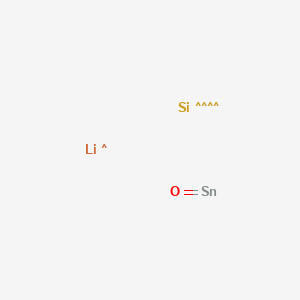
CID 71405551
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier (CID) 71405551 is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Chemical Reactions Analysis
CID 71405551 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 71405551 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological assays to study the effects of chemical compounds on biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71405551 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
CID 71405551 can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds may include those with similar functional groups or structural motifs. The uniqueness of this compound lies in its specific chemical structure and the particular biological effects it exerts. Some similar compounds may include other small molecules listed in the PubChem database that share structural similarities with this compound.
Properties
CAS No. |
878045-87-5 |
|---|---|
Molecular Formula |
LiOSiSn |
Molecular Weight |
169.8 g/mol |
InChI |
InChI=1S/Li.O.Si.Sn |
InChI Key |
VQCQIOQMAHPMRF-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O=[Sn].[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















